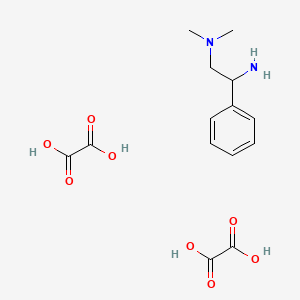
N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate is an organic compound with the molecular formula C10H16N2. It is a derivative of phenylethylamine, characterized by the presence of two methyl groups attached to the nitrogen atoms and a phenyl group attached to the ethane backbone. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate typically involves the reaction of phenylethylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base, often at elevated temperatures.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted phenylethylamine derivatives.
Scientific Research Applications
N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate can be compared with other similar compounds, such as:
Phenylethylamine: The parent compound, which lacks the dimethylamine groups.
N-Methylphenylethylamine: A derivative with a single methyl group attached to the nitrogen atom.
N,N-Dimethylphenylethylamine: A compound with two methyl groups attached to the nitrogen atom but lacking the ethane backbone.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C10H16N2) is a derivative of phenylethylamine characterized by two methyl groups on nitrogen atoms and a phenyl group on the ethane backbone. Its molecular structure influences its interactions with biological systems, particularly in modulating receptor activity and neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist , influencing signal transduction pathways that regulate cellular responses . The compound's interaction with these receptors can lead to various physiological effects, such as modulation of mood and cognitive functions.
Neurotransmitter Modulation
Research indicates that this compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions are crucial for understanding its potential therapeutic applications in treating mood disorders and neurodegenerative diseases .
Antimicrobial Activity
Some studies have suggested that related compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown efficacy against various bacterial strains, indicating a potential for similar activity .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
This compound can be compared with other phenylethylamine derivatives to understand its unique biological profile:
Properties
Molecular Formula |
C14H20N2O8 |
|---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
N',N'-dimethyl-1-phenylethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C10H16N2.2C2H2O4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2*3-1(4)2(5)6/h3-7,10H,8,11H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
JPSMRTZDESCFKS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















